![molecular formula C15H19NO3 B2499236 benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate CAS No. 143321-94-2](/img/structure/B2499236.png)
benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H19NO3 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members .
Molecular Structure Analysis
The molecular structure of “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a benzyl group and a propenyl group, which is further substituted with a hydroxy group .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate: and its analogs have been investigated as potential cholinesterase inhibitors. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play crucial roles in neurotransmission. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of cholinesterases is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Some key findings include:
- AChE Inhibition : While most compounds showed moderate inhibitory effects against AChE, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate demonstrated the most potent activity with an IC50 value of 46.35 μM .
- BChE Inhibition : Interestingly, benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate and benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate exhibited anti-BChE activity, comparable to that of the drug rivastigmine, with IC50 values of 27.38 μM and 28.21 μM, respectively .
Antitubercular Activity
Indole derivatives derived from benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate have been explored for their antitubercular potential. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds exhibited promising activity against these bacterial strains .
Cytotoxicity Assessment
Researchers have evaluated the cytotoxicity of various benzyl pyrrolidine-1-carboxylates, including our compound of interest. Using a human monocytic leukemia THP-1 cell line, they found that these compounds demonstrated insignificant toxicity. This information is crucial for assessing their safety profiles in potential therapeutic applications .
Legacy Product Information
It’s worth noting that benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate was originally part of the Acros Organics product portfolio. While some documentation and label information may refer to the legacy brand, the compound’s biological potential remains a subject of active research .
Zukünftige Richtungen
The future directions for research on “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. In particular, the development of new synthetic strategies and the investigation of their mechanism of action could provide valuable insights for the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVPHGWCSXRKAY-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.